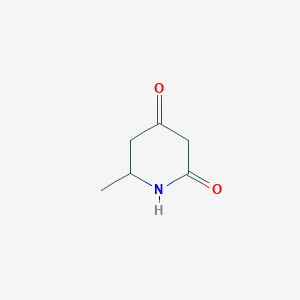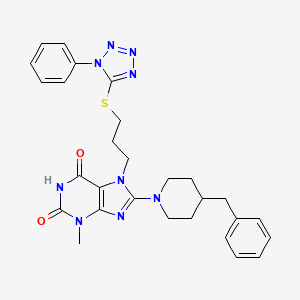
6-Methylpiperidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylpiperidine-2,4-dione is a heterocyclic organic compound with the molecular formula C6H9NO2 It is a derivative of piperidine, featuring a six-membered ring with one nitrogen atom and two carbonyl groups at positions 2 and 4 The presence of a methyl group at position 6 distinguishes it from other piperidine derivatives
Wissenschaftliche Forschungsanwendungen
6-Methylpiperidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
Piperidine derivatives, which include 6-methylpiperidine-2,4-dione, are known to be utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways depending on the therapeutic application . For instance, some piperidine derivatives inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that they may affect pathways related to cell proliferation and metastasis.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpiperidine-2,4-dione can be achieved through several methods. One common approach involves the Dieckmann cyclization of β-keto esters. For instance, the reaction of methyl acetoacetate with sodium hydride and butyllithium in tetrahydrofuran, followed by cyclization, yields the desired product . Another method involves the hydrogenation of imines using phenylsilane and an iron complex as a catalyst .
Industrial Production Methods: Industrial production of 6-Methylpiperidine-2,4-dione typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce diols.
Vergleich Mit ähnlichen Verbindungen
Piperidine-2,4-dione: Lacks the methyl group at position 6, resulting in different chemical properties.
6-Methylpiperidine-2-one: Contains only one carbonyl group, leading to distinct reactivity.
Piperidine: The parent compound without any carbonyl groups or methyl substitution.
Eigenschaften
IUPAC Name |
6-methylpiperidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-2-5(8)3-6(9)7-4/h4H,2-3H2,1H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAIVIDMOFUACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118263-99-3 |
Source


|
| Record name | 6-methylpiperidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2518228.png)
![N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide](/img/structure/B2518230.png)
![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2518233.png)

![2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2518236.png)

![N-(4-chlorophenyl)-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B2518240.png)

![2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2518243.png)
![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide](/img/structure/B2518245.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)
![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride](/img/structure/B2518249.png)

